3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C5H2Cl2N4. It is part of the triazolopyridazine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Mechanism of Action
Target of Action
3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound . It has been found to exhibit antibacterial activity , suggesting that its primary targets are likely bacterial cells.
Mode of Action
Given its antibacterial activity , it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial cell death
Biochemical Pathways
Given its antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication
Pharmacokinetics
Its physicochemical properties, such as its molecular weight (18900) and solubility, suggest that it may have good bioavailability .
Result of Action
The primary result of the action of 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is its antibacterial activity . Some compounds in this class have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacterial strains . .
Biochemical Analysis
Biochemical Properties
3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory activity against certain enzymes, which can affect biochemical pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity .
Cellular Effects
The effects of 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, leading to cell death. This is achieved through the modulation of signaling pathways that control cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models. At higher doses, toxic or adverse effects can be observed, including damage to healthy tissues and organs. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, making it important to study these processes in detail .
Subcellular Localization
The subcellular localization of 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyridazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminotriazolopyridazine derivative .
Scientific Research Applications
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino[1,2,4]triazolo[4,3-b]pyridazine
- 3,6-Dinitro[1,2,4]triazolo[4,3-b]pyridazine
- 3,6-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its chlorine substituents, which confer specific chemical reactivity and biological activity. The presence of chlorine atoms allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry . Additionally, its biological activity as an antimicrobial and potential anticancer agent sets it apart from other similar compounds .
Properties
IUPAC Name |
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVQNULRPMZYEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363257 | |
Record name | 3,6-dichloro[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33050-38-3 | |
Record name | 3,6-dichloro[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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